3-(Bromoacetyl)oxolan-2-one
Description
3-(Bromoacetyl)oxolan-2-one is a substituted tetrahydrofuran-2-one derivative with a bromoacetyl group (-CO-CH₂Br) at the 3-position of the lactone ring. Its IUPAC name is this compound, and its molecular formula is C₆H₇BrO₃, yielding a molecular weight of 207.03 g/mol.
Properties
CAS No. |
131953-10-1 |
|---|---|
Molecular Formula |
C6H7BrO3 |
Molecular Weight |
207.02 g/mol |
IUPAC Name |
3-(2-bromoacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7BrO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 |
InChI Key |
AYSOCAHINNSWQL-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1C(=O)CBr |
Canonical SMILES |
C1COC(=O)C1C(=O)CBr |
Synonyms |
2(3H)-Furanone, 3-(bromoacetyl)dihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of oxolan-2-one derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of key analogs:
Reactivity and Stability
- Electrophilic Character: The bromoacetyl group in this compound enhances electrophilicity compared to analogs like 3-acetyl-3-hydroxyoxolan-2-one. Bromine’s leaving-group ability facilitates nucleophilic substitution (e.g., with amines or thiols), whereas hydroxyl or amino substituents (e.g., in and ) promote hydrogen bonding or protonation-dependent reactivity.
- Steric Effects: Bulky substituents, such as the benzodioxolyl groups in hinokinin or the aromatic moieties in , reduce reactivity but enhance target specificity in biological systems.
- Lipophilicity : Alkyl-substituted derivatives (e.g., 3-heptyl-5-methyloxolan-2-one ) exhibit higher lipophilicity than bromoacetyl or polar analogs, influencing their pharmacokinetic profiles.
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